molecular formula C14H29N B1250203 (Z)-7-Tetradecenylamine

(Z)-7-Tetradecenylamine

Cat. No. B1250203
M. Wt: 211.39 g/mol
InChI Key: MTUWTJGXAHFTPF-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-Tetradecenylamine is a natural product found in Monomorium floricola with data available.

Scientific Research Applications

Insect Pheromone Research

  • Moth Attraction : (Z)-7-Tetradecenylamine plays a crucial role in the sex pheromones of various moth species. For instance, its presence in the pheromone blend of the European corn borer and redbanded leafroller moths is essential for maximum sex attraction. These moths are tuned to respond optimally to specific proportions of geometric isomers of this compound, indicating its critical role in moth pheromonal specificity and evolution (Klun et al., 1973).

  • Seasonal Dependency : The effectiveness of (Z)-7-Tetradecenylamine as a pheromone can be seasonally dependent. For the w-Marked Cutworm, Spaelotis clandestina, it acts as an attractive component of the sex pheromone only during specific months, indicating a complex interaction between pheromones and environmental factors (Steck et al., 1982).

Biological Studies

  • Ant Species : In contrast to other ants in the genus Monomorium, Monomorium floricola produces (Z)-7-tetradecenylamine, highlighting species-specific chemical production and its potential role in ecological interactions or communication within ant species (Jones et al., 1996).

Pheromone Synthesis and Application

  • Pheromone Identification : Studies on the leafminer Holocacista capensis infesting grapevines have identified (Z)-7-tetradecenylamine as a part of its sex pheromone blend. This finding is significant for developing pheromone-based pest control strategies in viticulture (Wang et al., 2015).

  • Pheromonal Communication Disruption : This compound is also studied for its potential in disrupting pheromonal communication in agricultural pests, providing an avenue for pest management (Mitchell et al., 1975).

properties

Product Name

(Z)-7-Tetradecenylamine

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

(Z)-tetradec-7-en-1-amine

InChI

InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8H,2-6,9-15H2,1H3/b8-7-

InChI Key

MTUWTJGXAHFTPF-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCN

Canonical SMILES

CCCCCCC=CCCCCCCN

synonyms

(Z)-7-tetradecenylamine
7-tetradecenyl-1-amine
7-tetradecenylamine
cis-7-tetradecenylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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